molecular formula C7H9FN2O B14852860 2-(2-Aminoethyl)-6-fluoropyridin-4-OL

2-(2-Aminoethyl)-6-fluoropyridin-4-OL

Cat. No.: B14852860
M. Wt: 156.16 g/mol
InChI Key: NMOQRIMQJQSCRW-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-fluoropyridin-4-OL is a chemical compound that belongs to the class of fluoropyridines It is characterized by the presence of an aminoethyl group and a fluorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Grignard reagents to introduce the aminoethyl group, followed by fluorination using appropriate fluorinating agents . The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of 2-(2-Aminoethyl)-6-fluoropyridin-4-OL may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-6-fluoropyridin-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-Aminoethyl)-6-fluoropyridin-4-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-fluoropyridin-4-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions, while the fluorine atom can enhance its binding affinity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethyl)-6-fluoropyridin-4-OL is unique due to the presence of both the aminoethyl group and the fluorine atom, which together enhance its chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

2-(2-aminoethyl)-6-fluoro-1H-pyridin-4-one

InChI

InChI=1S/C7H9FN2O/c8-7-4-6(11)3-5(10-7)1-2-9/h3-4H,1-2,9H2,(H,10,11)

InChI Key

NMOQRIMQJQSCRW-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)F)CCN

Origin of Product

United States

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